REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[C:8]2[CH2:13][CH2:12][CH2:11][N:9]2[N:10]=1)=[O:5])C.C(OC(C1C=NN2CCCC=12)=O)C.C(#N)C.[OH-].[Na+]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[N:10]1[N:9]2[CH2:11][CH2:12][CH2:13][C:8]2=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:3.4,5.6.7.8|
|
Name
|
esters
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=C2N(N1)CCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C2N(N=C1)CCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
potassium phosphate
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction is mixed at 37° C
|
Type
|
TEMPERATURE
|
Details
|
Thus, the pH is maintained above 7.0
|
Type
|
FILTRATION
|
Details
|
Enzyme reaction is filtered through a 0.2μ membrane
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble material from the crude
|
Type
|
CUSTOM
|
Details
|
enzyme preparation
|
Type
|
CUSTOM
|
Details
|
The clear enzyme reaction
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with ethyl acetate (1:1) at pH 7.0, which
|
Type
|
CUSTOM
|
Details
|
removes all the remaining esters
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1C(=O)O)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |